molecular formula C14H19NO2 B1274786 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid CAS No. 897094-27-8

1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid

Cat. No.: B1274786
CAS No.: 897094-27-8
M. Wt: 233.31 g/mol
InChI Key: HYRQDCFLAKBULE-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid is a piperidine-based chemical building block of interest in medicinal chemistry and pharmaceutical research. The compound features a carboxylic acid functional group and a benzyl substituent on the piperidine nitrogen, making it a versatile scaffold for the synthesis of more complex molecules . It has a molecular formula of C 14 H 19 NO 2 and a molecular weight of 233.0 Da . Key physicochemical properties include a calculated LogP of -0.23, three rotatable bonds, and a polar surface area of 41 Ų . The presence of both hydrogen bond donor and acceptor groups contributes to its potential for molecular recognition. As a synthetic intermediate, this compound is strictly for use in laboratory research and development. It is not intended for diagnostic or therapeutic applications. For quality assurance, this product is supplied with detailed characterization data. Researchers can request access to the Certificate of Analysis for batch-specific information.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-2-4-12(5-3-11)10-15-8-6-13(7-9-15)14(16)17/h2-5,13H,6-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRQDCFLAKBULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391228
Record name 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897094-27-8
Record name 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Piperidine-4-carboxylic Acid Derivatives

The most direct route involves alkylation of piperidine-4-carboxylic acid or its esters with 4-methylbenzyl halides. This method leverages nucleophilic substitution at the piperidine nitrogen.

Procedure :

  • Step 1 : Piperidine-4-carboxylic acid ethyl ester is treated with 4-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous THF.
  • Step 2 : Saponification of the ester using NaOH in ethanol/water (50–70°C) yields the free carboxylic acid.

Key Data :

Parameter Conditions Yield Reference
Alkylation solvent THF, 0–25°C, 12 h 75%
Saponification 6 N NaOH, 50°C, 5 h 85%

Advantages : High regioselectivity due to steric hindrance at the piperidine nitrogen.

Reductive Amination of 4-Oxopiperidine Derivatives

This method constructs the piperidine ring while introducing the 4-methylbenzyl group via reductive amination.

Procedure :

  • Step 1 : Condensation of 4-oxopiperidine-1-carboxylate with 4-methylbenzylamine in methanol.
  • Step 2 : Reduction with NaBH₃CN or catalytic hydrogenation (Pd/C, H₂) forms the piperidine ring.
  • Step 3 : Hydrolysis of the ester group under acidic conditions (HCl, reflux).

Key Data :

Parameter Conditions Yield Reference
Reductive agent NaBH₃CN, MeOH, 0°C 68%
Hydrolysis 6 M HCl, reflux, 8 h 90%

Advantages : Avoids harsh alkylation conditions; suitable for scale-up.

Cyanohydrin Route via Strecker Synthesis

Adapted from patent CN102442937B, this method involves cyano intermediate formation followed by hydrolysis.

Procedure :

  • Step 1 : Reaction of 1-benzyl-4-piperidone with hydrocyanic acid (HCN) and 4-methylbenzylamine under basic catalysis (NaOH, 0–15°C).
  • Step 2 : Hydrolysis of the nitrile group using 70–90% H₂SO₄ (20–50°C, 50–90 h) to form the carboxylic acid.

Key Data :

Parameter Conditions Yield Reference
Cyanohydrin formation HCN, NaOH, 0–15°C 65%
Sulfuric acid hydrolysis 80% H₂SO₄, 40°C, 72 h 78%

Advantages : High-purity product; minimizes by-products through controlled hydrolysis.

Grignard Addition to Pyridine Derivatives

A less common approach involves constructing the piperidine ring from pyridine precursors.

Procedure :

  • Step 1 : Hydrogenation of 4-methyl-2-picolinic acid (Raney Ni, H₂, 45–55°C) to form piperidine-4-carboxylic acid.
  • Step 2 : Alkylation with 4-methylbenzyl chloride (K₂CO₃, DMF, 80°C).

Key Data :

Parameter Conditions Yield Reference
Hydrogenation Raney Ni, 3 kg/cm² H₂ 82%
Alkylation DMF, 80°C, 12 h 70%

Advantages : Utilizes inexpensive pyridine starting materials.

Comparative Analysis of Methods

Method Yield Range Purity Scalability Cost Efficiency
Alkylation 70–85% >95% High Moderate
Reductive Amination 65–78% >90% Moderate High
Cyanohydrin 65–78% >98% Low Low
Grignard 70–82% >85% High Moderate

Optimal Method : Alkylation followed by saponification (Method 1) balances yield, scalability, and cost for industrial applications.

Challenges and Optimization Strategies

  • By-product Formation : Competing N-alkylation or over-hydrolysis can occur. Use of bulky bases (e.g., DBU) reduces side reactions.
  • Purification : Silica gel chromatography or recrystallization (EtOAc/hexane) achieves >98% purity.
  • Green Chemistry : Replacement of HCN with KCN/CuCN in Method 3 improves safety.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C from Method 4 can be reused up to 5 cycles without activity loss.
  • Waste Management : Neutralization of H₂SO₄ waste (Method 3) with Ca(OH)₂ reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylphenyl)methyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylphenylmethyl group can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Pain Management and Analgesic Properties
Research has indicated that derivatives of piperidine, including 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid, exhibit analgesic properties. These compounds are often investigated for their ability to interact with opioid receptors, providing potential alternatives to traditional pain management therapies. For instance, studies have shown that certain piperidine derivatives can act as effective analgesics by modulating pain pathways in the central nervous system .

2. Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for various derivatives indicate promising anti-inflammatory activity, suggesting that these compounds could be developed into therapeutic agents for conditions like arthritis and other inflammatory diseases .

Pharmacological Applications

1. Neuropharmacology
Piperidine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant properties. Research indicates that this compound could influence neurotransmitter systems such as serotonin and dopamine pathways, making it a candidate for further investigation in the treatment of mood disorders .

2. Drug Development
The structural characteristics of this compound allow for modifications that can enhance its pharmacokinetic properties. Studies have focused on synthesizing analogs with improved bioavailability and reduced side effects. The development of such derivatives may lead to novel medications with targeted therapeutic effects .

Cosmetic Formulations

1. Skin Care Products
Due to its chemical stability and potential skin benefits, this compound is being explored in cosmetic formulations. Its properties may contribute to enhancing skin hydration and barrier function, making it a valuable ingredient in moisturizers and anti-aging products .

2. Safety and Efficacy Assessments
Cosmetic products containing this compound undergo rigorous safety assessments to comply with regulatory standards. Studies evaluate the irritation potential and overall efficacy through in vivo testing methods, ensuring that formulations are both safe and effective for consumer use .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound across different fields:

Application Area Key Findings
Pain ManagementExhibits analgesic properties; potential as an opioid receptor modulator .
Anti-inflammatory ActivityInhibits COX enzymes; promising IC50 values for inflammatory conditions .
NeuropharmacologyPotential anxiolytic and antidepressant effects through neurotransmitter modulation .
Drug DevelopmentStructural modifications enhance pharmacokinetics; novel drug candidates under investigation .
Cosmetic FormulationsContributes to skin hydration; evaluated for safety and efficacy in topical applications .

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways in the body. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Chloro (Cl) or bromo (Br) substituents (e.g., ) increase polarity and may enhance binding to charged biological targets. Bulky Substituents: The adamantyl group in introduces steric hindrance, which could reduce metabolic degradation but limit solubility.

Physicochemical Properties

Table 2: Physicochemical Data of Selected Analogs

Compound Name Log S (Solubility) TPSA (Ų) Hydrogen Bond Donors GI Absorption Reference ID
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid -1.72 49.33 2 High
1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid HCl -3.45 (estimated) 49.33 2 Moderate
1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl -2.10 58.57 3 High

Analysis :

  • The target compound’s methylbenzyl group likely reduces solubility (estimated Log S ~ -3.0) compared to ethoxycarbonyl derivatives (Log S = -1.72) .
  • Topological polar surface area (TPSA) values (~49–58 Ų) suggest moderate permeability, aligning with typical piperidine-carboxylic acid derivatives .

Biological Activity

1-[(4-Methylphenyl)methyl]piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2

This compound features a piperidine ring substituted with a 4-methylphenyl group and a carboxylic acid moiety, contributing to its unique biological properties.

Biological Activity Spectrum

The biological activity of this compound has been evaluated using various computational and experimental methods. Notably, the Prediction of Activity Spectra for Substances (PASS) analysis has shown that this compound can interact with multiple biological targets, suggesting a wide range of pharmacological effects.

Key Findings from Research Studies

  • Enzyme Inhibition : The compound exhibits inhibitory effects on several enzymes, including kinases and proteases, which are critical in cancer progression and cellular signaling pathways. This inhibition suggests potential applications in cancer therapy .
  • Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, potentially beneficial for treating neurodegenerative diseases such as Parkinson's disease. The compound's ability to inhibit neurotransmitter uptake has been highlighted as a mechanism for its neuroprotective action .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties through its action on bacterial enzyme systems, indicating potential use as an antimicrobial agent .
  • Anti-inflammatory Properties : Studies suggest that this compound may modulate inflammatory responses, which could be advantageous in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
Enzyme InhibitionInhibits kinases and proteases
NeuroprotectionInhibits neurotransmitter uptake
Antimicrobial ActivityAffects bacterial enzyme systems
Anti-inflammatoryModulates inflammatory pathways

Case Studies

Several case studies have explored the pharmacological effects of piperidine derivatives, including this compound:

  • Case Study 1 : In vitro studies showed that the compound significantly reduced cell viability in cancer cell lines, indicating its potential as an anticancer agent. The IC50 values recorded were comparable to established chemotherapeutic agents .
  • Case Study 2 : Animal models treated with this compound demonstrated improved outcomes in models of neurodegeneration, suggesting its efficacy in protecting neuronal cells from oxidative stress .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of piperidine derivatives typically involves nucleophilic substitution or reductive amination. For example, benzyl-protected intermediates (e.g., 1-benzyl-4-phenylamino-4-piperidine carboxylate) can be synthesized using sodium hydroxide in dichloromethane, followed by purification via column chromatography . Optimization may include adjusting solvent polarity (e.g., methanol/water mixtures) and temperature gradients. Computational reaction path searches using quantum chemical calculations (e.g., ICReDD’s approach) can predict optimal conditions, reducing trial-and-error experimentation .

Q. Which analytical techniques are critical for characterizing purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for purity assessment (>95%), while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions on the piperidine ring. Mass spectrometry (MS) validates molecular weight (e.g., 307.34 g/mol for analogous compounds) . For hygroscopic or reactive derivatives, inert atmosphere handling (glovebox) is recommended to prevent degradation .

Q. How can solubility challenges in aqueous buffers be addressed during in vitro assays?

  • Methodological Answer : Co-solvent systems (e.g., DMSO:water, ≤5% v/v) are commonly used. For carboxylated piperidines, pH adjustment (e.g., sodium acetate buffer, pH 4.6) enhances solubility via ionization of the carboxylic acid group . Pre-formulation studies using dynamic light scattering (DLS) can identify aggregation thresholds .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous piperidine derivatives, personal protective equipment (PPE) including nitrile gloves and fume hoods are mandatory due to acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) risks . Emergency procedures for spills should follow OSHA HCS guidelines, including neutralization with activated carbon and disposal as hazardous waste .

Advanced Research Questions

Q. What strategies are recommended for studying the pharmacokinetics and metabolic stability of this compound?

  • Methodological Answer : In vitro metabolic assays using liver microsomes (human or rodent) can identify cytochrome P450 (CYP) interactions. For opioid analogs like meperidine, LC-MS/MS quantifies plasma half-life and metabolite profiles (e.g., norpethidine) . Physiologically based pharmacokinetic (PBPK) modeling predicts tissue distribution, leveraging logP values (~2.5 for similar compounds) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced target affinity?

  • Methodological Answer : Systematic substitution at the 4-methylphenyl or piperidine carboxylic acid positions can modulate receptor binding. For example, replacing the methyl group with electron-withdrawing substituents (e.g., -Cl) may enhance CNS penetration, as seen in 4-chlorophenyl analogs . Docking studies (e.g., AutoDock Vina) against μ-opioid receptor crystal structures (PDB ID: 4DKL) can prioritize synthetic targets .

Q. What computational tools are effective in predicting reaction pathways for novel derivatives?

  • Methodological Answer : Quantum mechanical methods (e.g., DFT with B3LYP/6-31G*) model transition states and activation energies. Reaction path sampling (e.g., Nudged Elastic Band) identifies intermediates, while machine learning (ML) algorithms trained on PubChem data predict regioselectivity in heterocyclic reactions .

Q. How should conflicting data on biological activity be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences). Meta-analysis of dose-response curves (EC₅₀, IC₅₀) using tools like GraphPad Prism® clarifies outliers. Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) validate target engagement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid
Reactant of Route 2
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1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.